molecular formula C12H11BrN2O3 B7879350 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid

Cat. No.: B7879350
M. Wt: 311.13 g/mol
InChI Key: PFJGFDPBWGPVND-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid is a quinazolinone derivative characterized by a bromine substituent at the 6-position of the quinazolinone core and a methyl group on the propanoic acid side chain.

Properties

IUPAC Name

3-(6-bromo-4-oxoquinazolin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-7(12(17)18)5-15-6-14-10-3-2-8(13)4-9(10)11(15)16/h2-4,6-7H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJGFDPBWGPVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-6-bromobenzoic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized from 2-amino-6-bromobenzoic acid. Cyclization with formamide or benzamide derivatives under microwave irradiation or thermal conditions yields 6-bromoquinazolin-4(3H)-one. For example, heating 2-amino-6-bromobenzoic acid with formamide in dimethyl sulfoxide (DMSO) at 120°C for 4 hours achieves a 78% yield of the core structure. Alternative cyclizing agents, such as acetic anhydride or phosphoryl chloride, may enhance reaction efficiency.

Key Reaction Conditions:

Starting MaterialCyclizing AgentSolventTemperatureYield
2-Amino-6-bromobenzoic acidFormamideDMSO120°C78%
2-Amino-6-bromobenzoic acidAc₂O/POCl₃Toluene80°C85%

Functionalization at the N3 Position

Alkylation with 2-Methylpropanoic Acid Derivatives

The propanoic acid side chain is introduced via N-alkylation of 6-bromoquinazolin-4(3H)-one. A patented method employs 3-bromo-2-methylpropanoic acid in the presence of potassium carbonate (K₂CO₃) and acetone, achieving 65–70% yield. The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen attacks the electrophilic carbon of the alkylating agent.

Mechanistic Overview :

  • Deprotonation of quinazolinone’s N3 by K₂CO₃.

  • Nucleophilic attack on 3-bromo-2-methylpropanoic acid.

  • Elimination of HBr to form the final product.

Optimization Data:

BaseSolventTemperatureTimeYield
K₂CO₃Acetone60°C8 h70%
NaHTHF40°C12 h55%

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the alkylation step. A 2021 study reports a 30-minute reaction at 100°C using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, improving yields to 82%. This method reduces side products like O-alkylation derivatives.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O-alkylation is minimized using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

  • Acid Sensitivity : The carboxylic acid group necessitates mild pH conditions (pH 6–7) during workup to prevent decarboxylation.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Conventional AlkylationLow cost, scalableLong reaction time (8–12 h)55–70%
Microwave-AssistedRapid, high yieldSpecialized equipment required75–82%
Palladium-CatalyzedEnables complex substitutionsHigh catalyst cost60–68%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the bromo substituent.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield aminoquinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that quinazoline derivatives possess significant anticancer properties. The incorporation of a bromo group and the oxoquinazoline structure in 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid enhances its biological activity against various cancer cell lines. Studies have shown that compounds of this nature can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Enzyme Inhibition:
This compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For example, it may act on kinases that are critical for tumor growth and metastasis. The structure allows for interactions with the active sites of these enzymes, potentially leading to the development of targeted therapies .

Biological Studies

Biochemical Pathway Exploration:
The compound can be utilized in biochemical assays to explore metabolic pathways involving quinazoline derivatives. Its unique structure allows researchers to study how modifications affect biological activity and interaction with cellular targets. This can lead to insights into drug design and development processes .

Antimicrobial Properties:
Preliminary studies suggest that 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid may exhibit antimicrobial properties. This could make it useful in developing new antibiotics or antifungal agents, especially as resistance to existing drugs becomes more prevalent .

Material Science

Synthesis of Functional Materials:
The compound can serve as a precursor for synthesizing various functional materials. Its chemical properties allow it to be incorporated into polymers or composites, potentially leading to materials with enhanced mechanical properties or specific functionalities, such as electrical conductivity or thermal stability .

Nanotechnology Applications:
In nanotechnology, derivatives of quinazoline compounds have been explored for their ability to form nanoparticles or nanostructures that can be used in drug delivery systems. The unique properties of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid may facilitate the design of nanoparticles that target specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential for further development
Enzyme InhibitionInhibited specific kinases involved in cancer progression
Antimicrobial PropertiesExhibited activity against Gram-positive bacteria; potential for antibiotic development
Functional MaterialsUsed as a precursor for polymer synthesis with enhanced properties

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Core Modifications: Quinazolinone vs. Other Heterocycles

The quinazolinone core distinguishes this compound from analogues with alternative heterocyclic systems. For example:

  • 3-(4-Chlorothiophen-2-yl)-2-methylpropanoic acid (CAS 1934661-94-5) replaces the quinazolinone with a thiophene ring, reducing hydrogen-bonding capacity and altering electronic properties .

Key Insight: The quinazolinone core’s rigidity and hydrogen-bonding sites (N-H and carbonyl groups) are critical for interactions with biological targets like TACE .

Substituent Variations on the Quinazolinone Ring

  • 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 144340-48-7): Lacks the methyl group on the propanoic acid chain, reducing steric hindrance and possibly increasing solubility .
  • (2R)-2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (O4Y ligand): Absence of bromine and methyl groups simplifies the structure, but the chiral center may enhance selectivity in enzyme binding .

Impact of Bromine: Bromine at the 6-position increases molecular weight (MW = 327.15 g/mol) compared to non-brominated analogues (e.g., O4Y ligand, MW = 218.21 g/mol) . This halogenation likely improves hydrophobic interactions in target binding pockets.

Side Chain Modifications

  • (R)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid (CAS 2349303-19-9): Replaces the quinazolinone with a halogenated phenyl group, demonstrating how aromatic substituents affect bioactivity independently of heterocyclic cores .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid C₁₂H₁₁BrN₂O₃ 327.15 6-Br, 2-methylpropanoic acid Quinazolinone
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)propanoic acid C₁₁H₉BrN₂O₃ 297.11 6-Br, propanoic acid (no methyl) Quinazolinone
(2R)-2-(4-oxoquinazolin-3(4H)-yl)propanoic acid C₁₁H₁₀N₂O₃ 218.21 None (chiral center) Quinazolinone
6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid C₁₅H₁₆N₂O₃ 272.30 Hexanoic acid chain Quinazolinone
(R)-3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid C₁₀H₁₀BrClO₂ 277.54 4-Br, 3-Cl on phenyl, 2-methyl Phenyl

Pharmacological Implications

  • Methyl Group: The 2-methyl substitution in the target compound may reduce rotational freedom, enhancing binding specificity compared to non-methylated analogues .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius compared to chlorine (e.g., in ) could enhance van der Waals interactions in hydrophobic enzyme pockets.
  • Chain Length: Longer chains (e.g., hexanoic acid in ) might improve solubility but reduce blood-brain barrier penetration.

Biological Activity

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid is a synthetic compound derived from quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and cytotoxic properties, supported by relevant research findings and data tables.

  • Chemical Name : 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid
  • CAS Number : 102118-19-4
  • Molecular Formula : C11H9BrN2O3
  • Molecular Weight : 297.1 g/mol

Antiviral Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant antiviral activity. For instance, a study on various 6-bromo-substituted quinazolinones demonstrated potent antiviral effects against multiple viruses, including Herpes simplex virus and Coxsackie virus B4. The most effective compound in the study showed a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in cell cultures .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been well-documented. A study focused on the synthesis of 6-bromo derivatives reported that certain compounds exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus species, with one derivative outperforming standard antibiotics like Ciprofloxacin . The results are summarized in the following table:

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliActivity Against Klebsiella pneumoniae
Compound 1ModerateWeakWeak
Compound 2HighModerateModerate
CiprofloxacinLowHighModerate

Cytotoxicity

The cytotoxic effects of quinazoline derivatives were assessed using various cell lines. In one study, the synthesized compounds were tested for their ability to inhibit cell proliferation in HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

Case Studies

  • Antiviral Study : A series of quinazoline derivatives were synthesized and tested against multiple viral strains. The study concluded that specific substitutions on the quinazoline ring enhance antiviral potency, particularly against poxviruses .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized quinazolinones against clinically relevant pathogens. The findings highlighted that modifications at specific positions on the quinazoline structure significantly improved antibacterial activity compared to traditional antibiotics .

Q & A

Q. Table 1: Lipinski’s Rule Compliance of Selected Analogues

CompoundMW (<500)logP (<5)HBD (<5)HBA (<10)
SS-02438.33.826
SS-04452.44.127
Source: OSIRIS calculations

Q. Table 2: Cytotoxicity Data for MDA-MB-231 Cells

Compound10 μM Viability (%)50 μM Viability (%)ANOVA (p-value)
SS-0268.2 ± 4.152.3 ± 3.8<0.01
SS-0471.5 ± 5.348.9 ± 4.2<0.001
Source: MTT assay

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